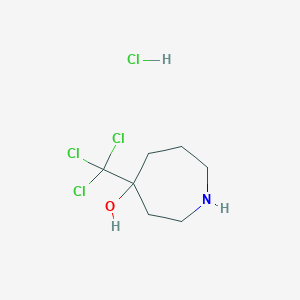
4-(Trichloromethyl)azepan-4-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trichloromethyl)azepan-4-ol hydrochloride is a chemical compound with the molecular formula C7H13Cl4NO. It is characterized by the presence of a trichloromethyl group attached to an azepane ring, which also contains a hydroxyl group. This compound is often used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichloromethyl)azepan-4-ol hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,6-diaminohexane.
Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via a chlorination reaction using trichloromethane (chloroform) in the presence of a suitable catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or another oxidizing agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the above synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
4-(Trichloromethyl)azepan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(Trichloromethyl)azepan-4-one.
Reduction: Formation of 4-(Methyl)azepan-4-ol hydrochloride.
Substitution: Formation of various substituted azepane derivatives depending on the nucleophile used.
科学研究应用
4-(Trichloromethyl)azepan-4-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Trichloromethyl)azepan-4-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(Methyl)azepan-4-ol hydrochloride
- 4-(Chloromethyl)azepan-4-ol hydrochloride
- 4-(Bromomethyl)azepan-4-ol hydrochloride
Uniqueness
4-(Trichloromethyl)azepan-4-ol hydrochloride is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles and potentially more potent in biological assays.
属性
分子式 |
C7H13Cl4NO |
|---|---|
分子量 |
269.0 g/mol |
IUPAC 名称 |
4-(trichloromethyl)azepan-4-ol;hydrochloride |
InChI |
InChI=1S/C7H12Cl3NO.ClH/c8-7(9,10)6(12)2-1-4-11-5-3-6;/h11-12H,1-5H2;1H |
InChI 键 |
XCEQREKGMGJHQH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCNC1)(C(Cl)(Cl)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)
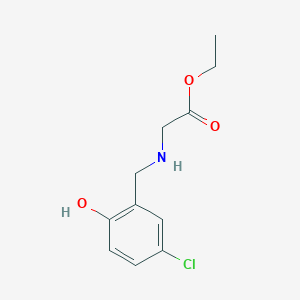
![rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis](/img/structure/B15307944.png)
![1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B15307951.png)
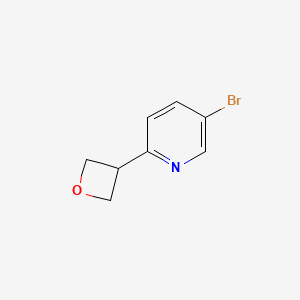
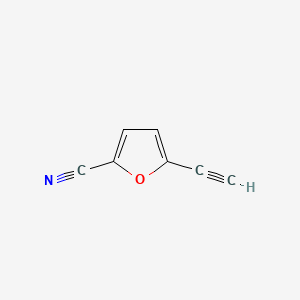
![6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid](/img/structure/B15307961.png)

![3-[7-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dionehydrochloride](/img/structure/B15307964.png)
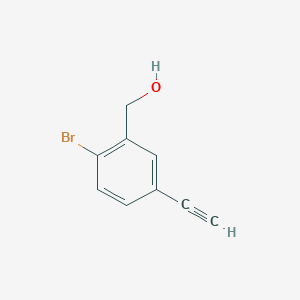
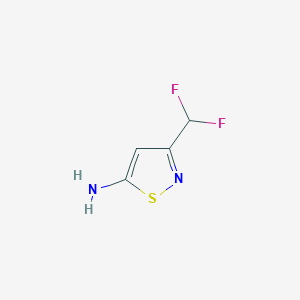
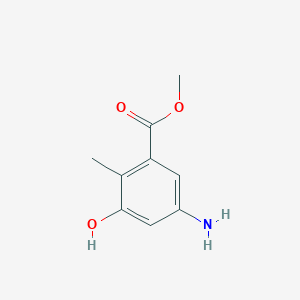
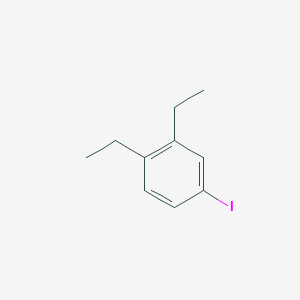
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)
